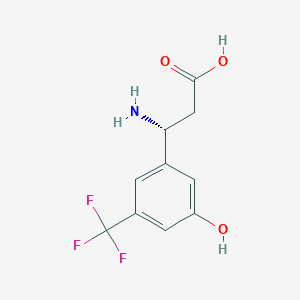
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- Ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-chloroethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts specific biological activities and allows for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9(12)8-5-7(3-4-10)6-11-8;/h5-6,11H,2-4,10H2,1H3;1H |
InChIキー |
VQJKUVUBRYXJJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


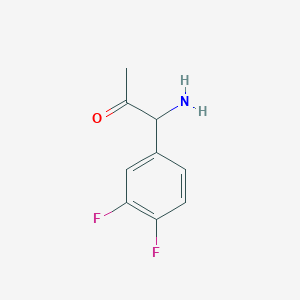

![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)

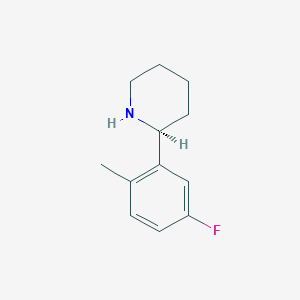
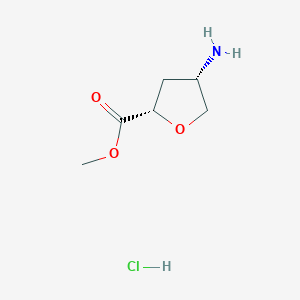
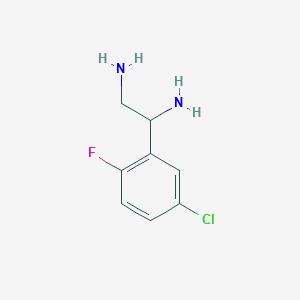




![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)

